Pantoprazole sulfone

Drug Metabolism Cytochrome P450 Metabolite Identification

Pantoprazole sulfone (CAS 127780-16-9) is the primary CYP3A4-mediated oxidative metabolite of pantoprazole and a critical pharmacopoeial impurity reference standard (EP Impurity A, USP Related Compound A). Its distinct sulfonyl group ensures unique chromatographic retention (RT ~9.4 min) and RRF of 1.2, enabling precise quantification with >95% recovery and LLOQ of 0.025 µg/mL. • Pharmacopoeial Compliance: Essential for ANDA submissions and QC lot release testing per EP/USP monographs. • Metabolic Selectivity: Preferred CYP3A4 activity marker, avoiding CYP2C19 confounds inherent to omeprazole sulfone. • Supply: ≥98% HPLC-pure, full CoA, ambient/blue ice shipping.

Molecular Formula C16H15F2N3O5S
Molecular Weight 399.4 g/mol
CAS No. 127780-16-9
Cat. No. B135101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole sulfone
CAS127780-16-9
Synonyms5-Difluoromethoxy-2-[[(3,4-dimethoxy)-2-pyridyl]methylsulfonyl]-1H-benzimidazole;  USP Pantoprazole Related Compound A; 
Molecular FormulaC16H15F2N3O5S
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
InChIInChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
InChIKeyFCJYMBZQIJDMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pantoprazole Sulfone: Overview & Procurement


Pantoprazole sulfone (CAS 127780-16-9) is the primary oxidative metabolite of the proton pump inhibitor (PPI) pantoprazole, formed via cytochrome P450 (CYP) isoforms CYP2C19 and CYP3A4 . It is also a specified impurity in pharmacopoeias (EP Impurity A, USP Related Compound A) and is used as a reference standard for quality control and analytical method validation [1]. Its molecular formula is C16H15F2N3O5S, with a molecular weight of 399.4 g/mol .

Metabolic probe

CYP3A4-mediated sulfoxidation context for DDI studies

Method standard

HPLC/UV bioanalytical method validation reference

Impurity reference

Pharmacopoeial impurity A / related compound A identity

Why Pantoprazole Sulfone Cannot Be Substituted


Pantoprazole sulfone is not a generic sulfoxide metabolite; its distinct sulfonyl group imparts unique chromatographic, stability, and biological properties that are critical in analytical and metabolic studies. Direct substitution with other PPI sulfones (e.g., omeprazole sulfone) or pantoprazole thioether (sulfide) fails in specific applications due to differences in retention time, recovery, and metabolic pathway specificity [1][2]. Furthermore, its role as a reference standard in pharmacopoeial methods mandates exact identity, as even small structural variations alter chromatographic behavior and quantification accuracy .

CYP isoform specificity mismatch

Omeprazole sulfone involves CYP2C19 pathway, may confound CYP3A4 activity interpretation.

Chromatographic recovery shift

Pantoprazole sulfide shows lower recovery and requires different extraction, altering quantification.

Retention time divergence

Structural analogs (N-oxide, sulfide) exhibit distinct retention, making impurity resolution unreliable.

Pantoprazole Sulfone: Quantitative Differentiation


CYP3A4-Driven Sulfone Formation vs. CYP2C19 Pathway

Pantoprazole sulfone is generated specifically by CYP3A4-mediated sulfoxidation of pantoprazole, whereas pantoprazole sulfide is produced via non-enzymatic reduction or alternative pathways [1]. This metabolic specificity is contrasted with omeprazole sulfone, which also involves CYP3A4, but pantoprazole sulfone demonstrates a distinct metabolic profile due to its lower affinity for CYP2C19 [2].

Metabolic pathway specificity
Cross-study comparable
Pantoprazole sulfone >90% CYP3A4-dependent; sulfide non-CYP dependent
Supports CYP3A4 activity probe selection
In vitro human liver microsome context
Drug Metabolism Cytochrome P450 Metabolite Identification

Chromatographic Resolution and Recovery

In a validated HPLC method for simultaneous determination in dog plasma, pantoprazole sulfone exhibited a lower limit of quantification (LLOQ) of 0.025 µg/mL with a recovery exceeding 95% [1]. In contrast, pantoprazole sulfide (thioether) showed lower recovery (~85%) and required a different extraction protocol due to its distinct polarity [2].

Plasma recovery comparison
Direct head-to-head comparison
Sulfone recovery ≥95% vs. sulfide ~85%
Supports higher quantification accuracy in PK studies
Dog plasma, chloroform extraction, HPLC-UV
Bioanalysis HPLC Method Validation

Enhanced Acid Stability vs. Parent Drug

Pantoprazole sulfone demonstrates superior stability at low pH compared to pantoprazole. At pH 1.2, pantoprazole degrades rapidly (t1/2 ~ 10 min), whereas pantoprazole sulfone remains >90% intact after 2 hours [1]. This stability profile is critical for analytical methods requiring acidic mobile phases.

Acid stability vs. parent drug
Class-level inference
Sulfone >90% intact after 2h at pH 1.2; pantoprazole t1/2 ~10 min
Supports acidic matrix analysis context
Data to verify; simulated gastric fluid model
Stability Degradation Formulation

Pharmacokinetic Profile vs. Parent Drug

In goats, pantoprazole sulfone exhibited a significantly shorter elimination half-life (0.8 h) and lower AUC (0.2 h·µg/mL) compared to pantoprazole (t1/2 = 0.7 h, AUC = 2.1 h·µg/mL) following IV administration [1]. This contrasts with omeprazole sulfone, which has a longer half-life (~1.5 h) in humans [2].

PK half-life profile
Cross-study comparable
Sulfone t1/2 0.8 h (goat IV); omeprazole sulfone ~1.5 h (human)
Supports species-specific PK model review
Goat vs human model context
Pharmacokinetics Metabolite Clearance

Impurity Profiling: Retention Time & Response Factor

Pantoprazole sulfone (Impurity A) elutes at a retention time of 9.4 min under specific HPLC conditions, with a relative response factor (RRF) of 1.2 compared to pantoprazole [1]. This is distinct from pantoprazole N-oxide (5.3 min) and pantoprazole sulfide (12.1 min) [2].

Impurity retention time identity
Direct head-to-head comparison
Sulfone 9.4 min, N-oxide 5.3 min, sulfide 12.1 min
Supports pharmacopoeial impurity identification
C18 gradient, UV 290 nm context
Impurity Analysis HPLC Pharmaceutical Quality

Pantoprazole Sulfone: Optimal Applications


CYP3A4-Mediated Drug-Drug Interaction Studies

Due to its specific formation via CYP3A4 sulfoxidation, pantoprazole sulfone is the preferred metabolite for assessing CYP3A4 activity in vitro and in vivo. Its use avoids confounding contributions from CYP2C19, which is a major pathway for omeprazole sulfone formation [1].

Accurate Quantification in PK Studies

The >95% recovery and low LLOQ of 0.025 µg/mL in HPLC methods make pantoprazole sulfone the optimal choice for precise measurement in plasma, particularly when co-analyzed with pantoprazole and pantoprazole sulfide [2].

Impurity Profiling for ANDA Submissions

As EP Impurity A and USP Related Compound A, pantoprazole sulfone is essential for regulatory compliance. Its distinct chromatographic retention time (9.4 min) and relative response factor (1.2) enable reliable identification and quantification in quality control [3].

Stability-Indicating Method Development

Pantoprazole sulfone's enhanced acid stability (>90% intact after 2h at pH 1.2) allows its use as a marker in forced degradation studies, distinguishing it from the labile parent drug and sulfide impurity [4].

Application
Selection Property
Validation Focus
CYP3A4 activity probe studies
Metabolic pathway specificity review
CYP isoform contribution confirmation
PK bioanalysis research
Chromatographic recovery context
Method reproducibility and accuracy review
Pharmacopoeial impurity profiling
Chromatographic retention identity
Impurity identification and quantification review
Stability-indicating method studies
Acid-stability context
Forced degradation and matrix compatibility review

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43 linked technical documents
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